molecular formula C16H24N6O2S B2701794 N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butane-1-sulfonamide CAS No. 1021072-49-0

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butane-1-sulfonamide

Cat. No.: B2701794
CAS No.: 1021072-49-0
M. Wt: 364.47
InChI Key: QEQJOYIPOFXSOF-UHFFFAOYSA-N
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Description

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butane-1-sulfonamide is a useful research compound. Its molecular formula is C16H24N6O2S and its molecular weight is 364.47. The purity is usually 95%.
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Biological Activity

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butane-1-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC18H24N6O2S
Molecular Weight372.48 g/mol
CAS Number1040675-13-5

The structure features a pyridazine ring, a butane sulfonamide group, and a 4-methylpyridine moiety, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

Case Studies and Experimental Data

Recent studies have explored the efficacy of this compound in various biological assays:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits IC50 values in the low micromolar range against several cancer cell lines. For example:
    • MCF7: IC50 = 12 µM
    • NCI-H460: IC50 = 15 µM
    These results indicate a promising anticancer profile worthy of further investigation .
  • Mechanistic Studies : Molecular docking studies have suggested that the compound binds effectively to target enzymes, with favorable binding affinities that support its role as an inhibitor .
  • Comparative Analysis : A comparative study of similar compounds indicated that modifications in the side chains significantly influence biological activity. For instance, derivatives with additional functional groups showed enhanced potency against specific cancer cell lines .

Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)
Anticancer ActivityMCF712
Anticancer ActivityNCI-H46015
Enzyme InhibitionCollagen Prolyl HydroxylaseNot specified

Scientific Research Applications

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butane-1-sulfonamide exhibits promising biological activities, particularly in the realm of cancer research. Its mechanism of action involves targeting specific enzymes and pathways associated with tumor growth and proliferation.

Anticancer Properties

Recent studies have demonstrated that this compound possesses significant anticancer activity. In vitro assays have shown the following IC50 values against various cancer cell lines:

Cell LineIC50 (µM)
MCF712
NCI-H46015

These values indicate that the compound can effectively inhibit cancer cell growth at low concentrations, making it a candidate for further development as an anticancer agent.

Mechanistic Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. The compound shows favorable binding affinities, suggesting its potential as an enzyme inhibitor, which is crucial for its anticancer activity.

Case Studies

Several case studies have explored the applications of this compound:

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxic effects on multiple cancer cell lines, indicating its potential as a therapeutic agent.
  • Enzyme Inhibition Studies : Research has focused on the compound's ability to inhibit collagen prolyl hydroxylase, an enzyme involved in collagen synthesis and tumor progression.

Summary of Findings

The following table summarizes the key biological activities associated with this compound:

Activity TypeTarget/Cell LineIC50 (µM)
Anticancer ActivityMCF712
Anticancer ActivityNCI-H46015
Enzyme InhibitionCollagen Prolyl HydroxylaseNot specified

Properties

IUPAC Name

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-3-4-11-25(23,24)19-10-9-18-14-5-6-15(22-21-14)20-16-12-13(2)7-8-17-16/h5-8,12,19H,3-4,9-11H2,1-2H3,(H,18,21)(H,17,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQJOYIPOFXSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCNC1=NN=C(C=C1)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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